Eucalyptol
Overview
Description
Eucalyptol, also known as cineole, is a monoterpenoid and a colorless liquid . It is a bicyclic ether with a fresh camphor-like odor and a spicy, cooling taste . It is insoluble in water but miscible with organic solvents . Eucalyptol makes up about 70–90% of eucalyptus oil .
Synthesis Analysis
Eucalyptol is naturally produced and is the dominant portion of Eucalyptus globulus oil . It has been used as a solvent for the synthesis of O, S, N-heterocycles . The use of eucalyptol in a series of coupling reactions has been highlighted, showing that it can be a good alternative to build heterocycles that contain oxygen, sulfur, and nitrogen .Molecular Structure Analysis
The molecular formula of Eucalyptol is C10H18O . It consists of a cyclohexane ring with an ether functional group and a methyl group at the one-position .Chemical Reactions Analysis
Eucalyptol forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid. Formation of these adducts is useful for purification . It has been used in a series of coupling reactions to form O, S, N-heterocycles .Physical And Chemical Properties Analysis
Eucalyptol has a molar mass of 154.249 g/mol and a density of 0.9225 g/cm3 . Its melting point is 2.9 °C and boiling point is 176–177 °C .Scientific Research Applications
1. Effects on Respiratory Tract Immunity and Immune Function
Eucalyptol, the major constituent of eucalyptus oil, demonstrates potential in improving respiratory immune function. A study found that rational use of eucalyptus oil containing eucalyptol can enhance the immune function of the respiratory tract. However, high doses could have damaging effects, particularly on CD8 cells, B cells, NK cells, and IgA levels (Shao et al., 2020).
2. Potential in Lung Repair and Treatment of COPD
Eucalyptol has shown promising results in promoting lung repair in mice models of cigarette smoke-induced emphysema, suggesting its potential as a therapeutic agent in chronic obstructive pulmonary disease (COPD) treatment (Kennedy-Feitosa et al., 2019).
3. Impact on Central Neuron Activity
Eucalyptol can influence the activity of central neurons, as demonstrated in studies involving snail neurons. It induces hyperexcitability and epileptiform activity by inhibiting potassium channels, suggesting a complex interaction with neural pathways (Zeraatpisheh & Vatanparast, 2015).
4. Role in Chronic Diseases
Eucalyptol has been observed to have anti-inflammatory and antioxidant effects in various chronic diseases, including respiratory, cardiovascular, and neurodegenerative diseases. Its ability to regulate inflammatory cytokines and oxidative stress makes it a potential candidate for treating chronic conditions (Seol & Kim, 2016).
5. Eucalyptol as a Carrier for Drug Delivery
Eucalyptol's ability to cross the blood-brain barrier opens up possibilities for its use as a carrier in drug delivery systems, particularly for targeting the brain. Its physicochemical characteristics enhance its potential in this area (Seol & Kim, 2016).
6. Mitigation of Cigarette Smoke-Induced Lung Injury
Eucalyptolhas shown effectiveness in mitigating lung injury caused by cigarette smoke exposure. Studies indicate its potential in reducing inflammatory cell infiltrate and suppressing key gene expressions related to lung injury (Yu et al., 2018).
7. Cardiac Muscle Activity Modulation
Research suggests that eucalyptol can influence cardiac muscle activity, potentially acting as a calcium channel blocker. This effect was observed in isolated myocardium of rats, indicating its potential role in cardiovascular pharmacology (Soares et al., 2005).
8. Microencapsulation for Extended Release
Eucalyptol's volatility and chemical instability pose challenges in therapeutic applications. However, microencapsulation using supercritical carbon dioxide (scCO2) can achieve extended release and enhance its bioactivity, offering a solution to these challenges (Akolade et al., 2019).
9. Effectiveness in Dementia Symptom Mitigation
A pilot study on the effect of eucalyptol aroma on dementia patients in nursing homes showed significant improvement in symptoms, suggesting its potential use in elder care and dementia treatment (Goto et al., 2019).
10. Antinociceptive Effects
Eucalyptol has demonstrated antinociceptive effects in models of acute and neuropathic orofacial pain in rodents. This finding points to its potential as a clinically relevant aid in the treatment of orofacial pain (Melo Junior et al., 2017).
11. Insecticidal Properties
Eucalyptol's efficacy against house and blow flies has been studied, indicating its potential as a bio-insecticide. This application could provide a natural alternative for pest control (Sukontason et al., 2004).
12. Anxiolytic and Antidepressant Effects
A study investigating eucalyptol's effects on anxiety and depression in rat models found it might produce anxiolytic effects by acting at the benzodiazepine site on the GABA A receptor. However, no significant effects were observed on behavioral despair (Ceremuga et al., 2017).
13. Safety and Pharmacological Profile
Eucalyptol's safety and pharmacological profile have been thoroughly reviewed, confirming its approval by the US FDA for use in food preparations and highlighting the importance of maintaining safe levels in various applications (Bhowal & Gopal, 2015)
Future Directions
Eucalyptol has potential uses in the fabrication of greener organic solar cells and electronics due to its reduced toxicities and lower overall carbon emissions than standard processing solvents . It also has potential commercial applications to counteract the limitations of synthetic antioxidants .
properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | 1,8-CINEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20035 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020616 | |
Record name | 1,8-Cineol | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | CINEOLE | |
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Flash Point |
49 °C (120 °F) - closed cup | |
Record name | CINEOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | CINEOLE | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
Record name | 1,8-CINEOL | |
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Record name | CINEOLE | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
Record name | Eucalyptol | |
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Product Name |
Eucalyptol | |
Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS RN |
470-82-6 | |
Record name | 1,8-CINEOL | |
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Record name | 1,8-Cineole | |
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Record name | Cineole | |
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Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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